An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene for Advanced Research Applications
An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene for Advanced Research Applications
This guide provides a comprehensive technical overview of 1,4-bis(bromomethyl)-2,5-dichlorobenzene, a pivotal intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, reactivity, and key applications, with a focus on the rationale behind its use in advanced synthetic protocols.
Introduction: A Versatile Halogenated Building Block
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound featuring two reactive bromomethyl groups and two chlorine atoms on the benzene ring. This unique substitution pattern makes it a highly valuable and versatile building block in organic synthesis. The benzylic bromine atoms are excellent leaving groups, facilitating a variety of nucleophilic substitution and coupling reactions. The chlorine substituents, on the other hand, modify the electronic properties of the benzene ring and can influence the properties of resulting materials, such as polymers. Its primary utility lies in its role as a monomer for the synthesis of conjugated polymers and as a cross-linking agent.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Br₂Cl₂ | [2] |
| Molecular Weight | 332.85 g/mol | [2] |
| CAS Number | 19036-27-2 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 158-162 °C | |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic solvents (e.g., toluene). Insoluble in water. |
Synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: A Detailed Protocol
The most common and efficient method for the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is the free-radical bromination of 2,5-dichloroxylene. This reaction selectively targets the benzylic hydrogens of the methyl groups.
Reaction Principle
The synthesis proceeds via a free-radical chain reaction initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). N-bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of bromine radicals in the reaction mixture, which favors benzylic substitution over electrophilic aromatic substitution.
Caption: Free-radical bromination of 2,5-dichloroxylene.
Experimental Protocol
Materials:
-
2,5-Dichloroxylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Hexane (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloroxylene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield pure 1,4-bis(bromomethyl)-2,5-dichlorobenzene as a white crystalline solid.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: Using NBS instead of elemental bromine (Br₂) is crucial for selectivity. NBS maintains a low, steady concentration of bromine radicals, which favors the desired benzylic bromination and minimizes competing electrophilic aromatic substitution on the electron-rich benzene ring.
-
AIBN as Initiator: AIBN is a common choice for a radical initiator because it decomposes at a convenient rate at the reflux temperature of many common solvents, providing a steady stream of radicals to initiate the chain reaction.
-
Non-polar Solvent: A non-polar solvent like carbon tetrachloride is used to dissolve the non-polar reactants and to facilitate the radical chain reaction.
Key Reactions and Mechanistic Insights
The two benzylic bromide functionalities of 1,4-bis(bromomethyl)-2,5-dichlorobenzene are the primary sites of its reactivity, making it a valuable monomer for polymerization reactions.
Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives
A significant application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives.[3][4] These conjugated polymers are of great interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[5] The Gilch polymerization is a common method for synthesizing PPVs from bis(halomethyl)benzene monomers.
Gilch Polymerization Mechanism:
The reaction is initiated by a strong base, such as potassium tert-butoxide, which abstracts a proton from a bromomethyl group to form a carbanion. This is followed by the elimination of bromide to form a reactive p-quinodimethane intermediate. These intermediates then polymerize to form the PPV backbone.
Caption: Gilch polymerization of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Cross-linking Agent
The bifunctional nature of 1,4-bis(bromomethyl)-2,5-dichlorobenzene allows it to act as a cross-linking agent for various polymers.[6] By reacting with nucleophilic sites on polymer chains, it can form covalent bonds that link the chains together, creating a network structure. This cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the polymer.
Applications in Research and Development
Organic Electronics
The primary application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is as a monomer for the synthesis of conjugated polymers for organic electronic devices.[3] The chlorine substituents on the polymer backbone can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which in turn affects the performance of the resulting devices. For example, poly(2,5-dichloro-p-phenylene vinylene) synthesized from this monomer exhibits specific electroluminescent properties that are of interest for OLED applications.
Caption: Workflow from monomer to organic electronic device.
Pharmaceutical and Agrochemical Synthesis
While less documented in readily available literature, the reactive nature of 1,4-bis(bromomethyl)-2,5-dichlorobenzene makes it a potential intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[7] The dichlorinated benzene core can be a scaffold for building molecules with specific biological activities. The bromomethyl groups can be converted to a variety of other functional groups, allowing for the introduction of diverse pharmacophores. For instance, it is used as an intermediate in the pesticide industry.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a hazardous substance and should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Health Hazards: This compound is a skin and respiratory irritant.[8] It may cause long-lasting harmful effects to aquatic life.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for this compound before use.
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Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4 - Dr. Lee Group - University of Houston. (URL: [Link])
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Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]- bis([3][7][9]triazole) for applications in organic field-effect transistors - RSC Publishing. (URL: [Link])
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Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (URL: [Link])
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Recent Progress in Benzocyclobutene Related Polymers - SciSpace. (URL: [Link])
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Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors - MDPI. (URL: [Link])
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1,4-Bis(dichloromethyl)benzene | C8H6Cl4 | CID 81884 - PubChem. (URL: [Link])
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1,4-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 231237 - PubChem. (URL: [Link])
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